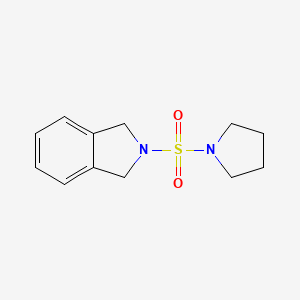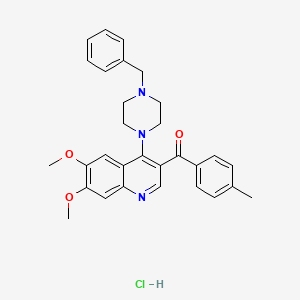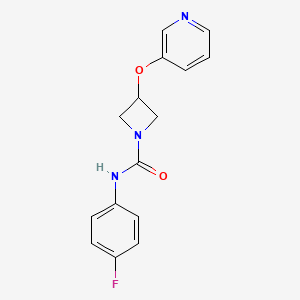![molecular formula C15H21N3O3S B6430118 N-[4-(methylsulfanyl)-1-oxo-1-[3-(pyridin-3-yloxy)azetidin-1-yl]butan-2-yl]acetamide CAS No. 1902943-65-0](/img/structure/B6430118.png)
N-[4-(methylsulfanyl)-1-oxo-1-[3-(pyridin-3-yloxy)azetidin-1-yl]butan-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(methylsulfanyl)-1-oxo-1-[3-(pyridin-3-yloxy)azetidin-1-yl]butan-2-yl]acetamide is a chemical compound that has gained attention due to its unique structural properties and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(methylsulfanyl)-1-oxo-1-[3-(pyridin-3-yloxy)azetidin-1-yl]butan-2-yl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the alkylation of an azetidine derivative with an acyl chloride under basic conditions to introduce the butan-2-yl side chain. This is followed by the incorporation of the pyridin-3-yloxy group through nucleophilic substitution.
Industrial Production Methods: For large-scale production, optimization of reaction conditions such as temperature, solvent, and catalysts is crucial. Industrial methods may utilize continuous flow reactors to enhance the efficiency and yield of the synthesis process. Catalysts such as palladium or copper complexes can be employed to facilitate specific steps in the synthetic route, ensuring high purity and consistency of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can target the oxo group, converting it into a corresponding alcohol.
Substitution: The pyridin-3-yloxy group can participate in nucleophilic substitution reactions, allowing for the modification of the compound's chemical structure.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) for oxidation reactions.
Reducing agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Bases: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for substitution reactions.
Major Products Formed:
Oxidation products: Sulfoxides or sulfones.
Reduction products: Alcohol derivatives.
Substitution products: Various modified azetidine derivatives.
Scientific Research Applications
Chemistry:
As a building block in organic synthesis for creating complex molecules.
In the development of new reaction methodologies.
Biology:
Studied for its potential as a pharmacophore in drug design.
Investigated for its interactions with biological macromolecules.
Medicine:
Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Research into its role as a possible inhibitor of specific enzymes or receptors.
Industry:
Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[4-(methylsulfanyl)-1-oxo-1-[3-(pyridin-3-yloxy)azetidin-1-yl]butan-2-yl]acetamide exerts its effects can vary depending on its application. In a biological context, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyridin-3-yloxy group allows for interactions with aromatic residues in proteins, while the oxo and sulfanyl groups can participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Comparing N-[4-(methylsulfanyl)-1-oxo-1-[3-(pyridin-3-yloxy)azetidin-1-yl]butan-2-yl]acetamide with other similar compounds reveals its unique structural features and chemical behavior. Similar compounds may include:
N-[4-(methylsulfanyl)-1-oxo-1-(azetidin-1-yl)butan-2-yl]acetamide: Lacks the pyridin-3-yloxy group, resulting in different reactivity and biological activity.
N-[4-(methylsulfanyl)-1-oxo-1-[3-(pyridin-3-yloxy)azetidin-1-yl]pentan-2-yl]acetamide: Extended carbon chain may influence its physical properties and reactivity.
There you go, all the nitty-gritty details about this compound! What do you think is the most intriguing part of this compound?
Properties
IUPAC Name |
N-[4-methylsulfanyl-1-oxo-1-(3-pyridin-3-yloxyazetidin-1-yl)butan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-11(19)17-14(5-7-22-2)15(20)18-9-13(10-18)21-12-4-3-6-16-8-12/h3-4,6,8,13-14H,5,7,9-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJBMCFKIWGRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)N1CC(C1)OC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B6430045.png)
![1-[3-(pyridin-3-yloxy)azetidin-1-yl]pent-4-en-1-one](/img/structure/B6430066.png)
![2,2-dimethyl-1-[3-(pyridin-3-yloxy)azetidin-1-yl]propan-1-one](/img/structure/B6430068.png)

![[5-(3-chlorophenyl)-7-{[(4-chlorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B6430086.png)
![2-(2-methylphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6430094.png)
![1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B6430108.png)
![N,N-dimethyl-4-{3-[(pyridazin-3-yl)amino]azetidine-1-carbonyl}benzene-1-sulfonamide](/img/structure/B6430114.png)
![2-[4-(propan-2-ylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B6430126.png)
![3-(4-propoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B6430132.png)

![6-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B6430146.png)
![5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine](/img/structure/B6430153.png)
